tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the chemical and metabolic stability, lipophilicity, and binding selectivity of the compound, making it a valuable structural motif in many biologically active molecules .
Preparation Methods
The synthesis of tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be achieved through various methods. One common approach involves the use of tert-butyl esters of Nα-protected amino acids, which are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The classical methods for making tert-butyl esters involve the mineral acid-catalyzed addition of isobutene to amino acids . This method has been improved for safety and efficiency, utilizing tert-butanol in the presence of a heterogeneous catalyst prepared from concentrated sulfuric acid dispersed on powdered anhydrous magnesium sulfate .
Chemical Reactions Analysis
tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including radical trifluoromethylation . This reaction involves the addition of a trifluoromethyl group to carbon-centered radical intermediates, which is facilitated by photoredox catalysis . Common reagents used in these reactions include trifluoromethyl sulfonyl chloride and photoredox catalysts such as ruthenium (II) polypyridine complexes . The major products formed from these reactions are trifluoromethylated compounds, which exhibit enhanced chemical properties .
Scientific Research Applications
tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has a wide range of scientific research applications. In chemistry, it is used in the development of new methodologies for trifluoromethylation, which is a hot topic in synthetic chemistry . In biology and medicine, the compound is valuable for its role in enhancing the effect of medicines in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . In the industry, it is used in the production of pharmaceuticals, agrochemicals, and materials .
Mechanism of Action
The mechanism of action of tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves the generation of trifluoromethyl radicals through photoredox catalysis . The excited state of photoredox catalysts, generated by visible light irradiation, serves as a single-electron oxidant and reductant, facilitating the formation of trifluoromethylated products . This process enhances the compound’s chemical properties, making it more effective in its applications .
Comparison with Similar Compounds
tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other trifluoromethyl group-containing compounds, such as dutasteride, which is a finasteride analogue with a 2,5-bis(trifluoromethyl)phenyl group . The replacement of the tert-butyl amide moiety with a trifluoromethyl group significantly enhances the compound’s inhibitory constant value, making it more potent . Other similar compounds include FDA-approved drugs that contain the trifluoromethyl group, which exhibit numerous pharmacological activities .
Biological Activity
tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 1257855-77-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound's molecular formula is C15H18F3NO2 with a molecular weight of approximately 301.30 g/mol. Its structure features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and receptor interactions.
Research indicates that compounds similar to tert-butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline derivatives often interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Such interactions can lead to effects such as:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell viability, particularly in aggressive cancer types such as triple-negative breast cancer .
- Enzyme Inhibition : Similar structures have been reported to exhibit inhibitory activity against enzymes like α-glucosidase, which is relevant for diabetes management .
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of a related compound on MDA-MB-231 cells. The compound was found to significantly reduce cell viability after three days of treatment, demonstrating its potential as an anticancer agent .
- Enzyme Activity : Another investigation focused on the synthesis and biological evaluation of isoquinoline derivatives, revealing that certain analogs exhibited significant α-glucosidase inhibitory activity compared to standard drugs like acarbose .
Properties
IUPAC Name |
tert-butyl 7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-14(2,3)21-13(20)19-7-6-10-4-5-12(15(16,17)18)8-11(10)9-19/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHPOPICHOVJKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724452 |
Source
|
Record name | tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257855-77-8 |
Source
|
Record name | tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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